2-Stearo-1-olein 2-Stearo-1-olein
Brand Name: Vulcanchem
CAS No.: 38635-46-0
VCID: VC0056599
InChI:
SMILES:
Molecular Formula: C₃₉H₇₄O₅
Molecular Weight: 623

2-Stearo-1-olein

CAS No.: 38635-46-0

Cat. No.: VC0056599

Molecular Formula: C₃₉H₇₄O₅

Molecular Weight: 623

* For research use only. Not for human or veterinary use.

2-Stearo-1-olein - 38635-46-0

Specification

CAS No. 38635-46-0
Molecular Formula C₃₉H₇₄O₅
Molecular Weight 623

Introduction

Structural Characteristics

Molecular Composition

2-Stearo-1-olein consists of a glycerol backbone esterified with specific fatty acids. The exact positioning of these acids depends on the naming convention:

  • 1-Olein-2-stearoyl configuration implies oleic acid (C18:1, monounsaturated) at the sn-1 position and stearic acid (C18:0, saturated) at the sn-2 position of the glycerol.

  • The sn-3 position may remain free (diacylglycerol) or esterified with another fatty acid (triacylglycerol), though this is less commonly reported.

Its molecular formula is C₃₇H₇₀O₅ for the diglyceride form, with a molecular weight of 594.95 g/mol .

Comparative Structural Analysis

The following table contrasts 2-Stearo-1-olein with structurally related glycerolipids:

CompoundFatty Acid PositionsKey Features
2-Stearo-1-oleinsn-1: Oleic (C18:1); sn-2: Stearic (C18:0)Mixed saturated/unsaturated profile
1-Olein-2-palmitinsn-1: Oleic; sn-2: Palmitic (C16:0)Shorter saturated chain at sn-2
Tristearinsn-1, sn-2, sn-3: Stearic (C18:0)Fully saturated; high melting point
Trioleinsn-1, sn-2, sn-3: Oleic (C18:1)Fully unsaturated; liquid at RT

Synthesis and Production

Chemical Synthesis

2-Stearo-1-olein is synthesized via acid-catalyzed esterification of glycerol with stearic and oleic acids. Key steps include:

  • Esterification: Glycerol reacts with stearic acid (for sn-2) and oleic acid (for sn-1) under reflux conditions.

  • Catalysts: Sulfuric acid or p-toluenesulfonic acid enhances reaction efficiency.

  • Purification: Column chromatography or crystallization isolates the product, achieving >98% purity .

Industrial Production

Industrial methods replicate the laboratory process on a larger scale, emphasizing:

  • High-purity raw materials: Stearic acid (≥99% purity) and oleic acid (≥90% purity).

  • Controlled conditions: Temperature (120–150°C) and pressure to optimize yield.

Physicochemical Properties

Thermal Behavior

The compound’s melting point and crystallization kinetics are influenced by fatty acid chain length and saturation:

  • Melting Range: ~28–40°C (broad peak in DSC), indicative of metastable solid solutions .

  • Polymorphism: Orthorhombic subcell (b₀ polymorph) observed in SAXS/WAXD analyses .

Solubility and Stability

  • Solubility: Moderate in organic solvents (e.g., hexane, ethanol) but limited in water due to hydrophobic fatty acids.

  • Oxidative Stability: Oleic acid’s double bond renders the compound susceptible to oxidation, requiring antioxidants for storage.

Research Findings and Applications

Lipid Metabolism and Biological Interactions

2-Stearo-1-olein interacts with cellular membranes, modulating signaling pathways:

  • Protein Kinase C (PKC) Activation: The sn-2 stearic acid may influence PKC localization and activity, affecting cell growth and apoptosis.

  • Membrane Fluidity: The mixed saturated/unsaturated profile alters bilayer rigidity, impacting membrane protein function .

Crystallization Behavior in Fat Processing

Studies on palm olein fractionation highlight its role in:

  • Internal Seeding: Stearic acid-rich TAGs (e.g., tripalmitoyl-glycerol) act as nucleation agents, accelerating crystallization .

  • Eutectic Formation: Miscibility with dipalmitoyl-oleoylglycerol (POP) creates mixed crystals with tailored melting properties .

Cosmetic and Pharmaceutical Formulations

  • Emulsifiers: Stabilizes lipid-based creams due to amphiphilic properties.

  • Drug Delivery: Serves as a carrier in lipid nanoparticles for controlled-release systems.

Comparative Reaction Chemistry

Oxidation and Reduction

Reaction TypeReagents/ConditionsProducts
OxidationKMnO₄, H₂O₂, acidic mediumEpoxides, hydroperoxides
ReductionLiAlH₄, anhydrous etherSaturated derivatives

Substitution Reactions

Ester bonds undergo transesterification with alcohols (e.g., methanol) to yield methyl esters, useful in biodiesel production.

Challenges and Future Directions

  • Synthetic Accuracy: Positional isomerism (e.g., sn-1 vs. sn-2 oleic acid) requires rigorous chromatographic verification.

  • Biomedical Potential: Further studies are needed to explore its role in lipid signaling and metabolic disorders.

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